1,4-Dibromo-2,5-dioctylbenzene
Overview
Description
1,4-Dibromo-2,5-dioctylbenzene is an organic compound with the molecular formula C22H36Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two octyl groups are substituted at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dioctylbenzene can be synthesized through a multi-step process starting from benzene. The general synthetic route involves:
Bromination: Benzene is first brominated to form 1,4-dibromobenzene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-dioctylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), sodium thiolate (NaSR), and sodium alkoxide (NaOR).
Major Products:
Scientific Research Applications
1,4-Dibromo-2,5-dioctylbenzene has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Chemical Synthesis: The compound serves as a building block for more complex organic molecules and polymers.
Biological Studies: It is used in the study of molecular interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-dioctylbenzene involves its ability to undergo substitution reactions, where the bromine atoms are replaced by other functional groups. This reactivity is due to the electron-withdrawing nature of the bromine atoms, which makes the benzene ring more susceptible to nucleophilic attack . The octyl groups provide steric hindrance, influencing the compound’s reactivity and solubility .
Comparison with Similar Compounds
1,4-Diiodobenzene: Similar structure but with iodine atoms instead of bromine.
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of octyl groups.
Uniqueness: 1,4-Dibromo-2,5-dioctylbenzene is unique due to the presence of long octyl chains, which impart distinct physical properties such as increased hydrophobicity and altered solubility compared to its shorter-chain analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and materials science.
Properties
IUPAC Name |
1,4-dibromo-2,5-dioctylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNODKPIGQMPPQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733094 | |
Record name | 1,4-Dibromo-2,5-dioctylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117635-22-0 | |
Record name | 1,4-Dibromo-2,5-dioctylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117635-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibromo-2,5-dioctylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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